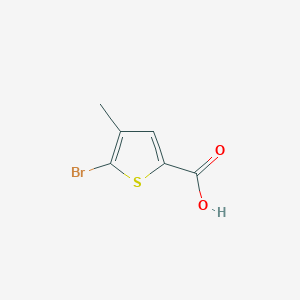

5-Bromo-4-methylthiophene-2-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHPZFSEXMTXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619725 | |

| Record name | 5-Bromo-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54796-53-1 | |

| Record name | 5-Bromo-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Physical Properties of 5-Bromo-4-methylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physical Properties of 5-Bromo-4-methylthiophene-2-carboxylic Acid

A detailed search for the physical properties of this compound (CAS No. 5765-06-0) did not yield specific, experimentally determined quantitative data. Chemical databases and scientific publications do not currently list the melting point, boiling point, or solubility profiles for this compound. The information available is for structurally related but distinct molecules.

Given the absence of specific data, this guide provides detailed, standard experimental protocols that can be employed to determine these physical properties.

Data Presentation

As no quantitative data for this compound has been found, a data table cannot be populated at this time. Researchers are encouraged to use the experimental protocols outlined below to generate this data.

| Physical Property | Value | Experimental Conditions |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility in Water | Data not available | |

| Solubility in Organic Solvents | Data not available |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.[1]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[1] A small quantity of the powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[1][2]

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3]

-

Purity Assessment: A broad melting range may indicate the presence of impurities.

Solubility Determination

Solubility provides insights into the polarity of a molecule and is crucial for applications in drug development and formulation.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used. Common choices include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.[4][5][6]

-

Procedure:

-

To a series of labeled test tubes, add a small, measured amount (e.g., 10 mg) of this compound.

-

To each tube, add a specific volume (e.g., 1 mL) of a chosen solvent.[6]

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.[6]

-

Visual observation is used to determine if the solid has completely dissolved.

-

-

Classification: The solubility can be qualitatively classified as:

-

Soluble: The entire solid dissolves.

-

Slightly soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.[5]

-

-

pH-Dependent Solubility: For a carboxylic acid, solubility in aqueous solutions of different pHs should be tested, for instance, in 5% aqueous sodium bicarbonate and 5% aqueous sodium hydroxide.[7][8] A reaction with sodium bicarbonate, indicated by the evolution of carbon dioxide gas, is a characteristic test for carboxylic acids.[7][8]

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound are described in the available literature, a generalized workflow for the determination of a physical property (melting point) is provided below.

Caption: Generalized workflow for determining the melting point of a solid organic compound.

Conclusion

While direct experimental data on the physical properties of this compound are not currently available in the public domain, this guide provides robust, standard methodologies for their determination. The outlined protocols for melting point and solubility analysis are fundamental procedures in the characterization of new chemical entities. It is recommended that researchers working with this compound perform these experiments to establish its physicochemical profile, which is essential for its application in research and development.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 5-Bromo-4-methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methylthiophene-2-carboxylic acid, a heterocyclic compound of interest in chemical synthesis and drug discovery. This document consolidates available data on its chemical identity, properties, and potential applications, addressing the current landscape of information for researchers and developers in the pharmaceutical and chemical industries.

Chemical Identity and Structure

CAS Number: 54796-53-1

Molecular Formula: C₆H₅BrO₂S

Structure:

Caption: Chemical structure of this compound.

Synonyms: 5-Bromo-4-methyl-2-thiophenecarboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 221.07 g/mol | [1][2] |

| Predicted Boiling Point | 322.4 ± 42.0 °C | [1] |

| Predicted Density | 1.784 ± 0.06 g/cm³ | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, synthetic routes can be inferred from methodologies used for structurally similar thiophene derivatives. A potential synthetic pathway is outlined below, based on established thiophene chemistry.

Logical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

Note: This proposed pathway is illustrative. Researchers should consult specialized synthetic chemistry literature and databases for detailed reaction conditions and optimization.

Spectroscopic Data

Applications in Research and Drug Development

While specific biological activities or signaling pathway modulations for this compound have not been detailed in the reviewed literature, its structural motifs are present in compounds with known pharmacological relevance. Thiophene-based carboxylic acids are versatile building blocks in medicinal chemistry.

Derivatives of the closely related compound, 5-bromothiophene-2-carboxylic acid, have been investigated for various therapeutic applications, including:

-

Antibacterial Agents: Thiophene derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various pathogens, including drug-resistant strains.

-

Spasmolytic Activity: Certain thiophene-based compounds have shown potential as antispasmodic agents, which could be relevant for treating conditions like irritable bowel syndrome.

-

Material Science: Thiophene derivatives are also utilized as precursors for organic semiconductors in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of the bromine atom and the carboxylic acid group on the 4-methylthiophene scaffold of the title compound provides reactive handles for further chemical modifications, making it a potentially valuable intermediate for generating diverse chemical libraries for screening in drug discovery programs.

Logical Relationship for Potential Applications:

Caption: Potential research and development applications stemming from the core structure.

Conclusion

This compound (CAS 54796-53-1) is a chemical entity with potential for broader application in synthetic chemistry, medicinal chemistry, and material science. While detailed experimental data is currently sparse in publicly accessible literature, its structural features suggest it is a valuable building block. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and biological activities to unlock its full potential for scientific and industrial applications. Researchers are encouraged to report their findings to enrich the collective understanding of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-methylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for 5-Bromo-4-methylthiophene-2-carboxylic acid and its closely related isomers. Due to the limited availability of direct experimental spectra for this compound, this document presents data from analogous compounds, namely 4-Bromo-5-methylthiophene-2-carboxylic acid and 5-Bromothiophene-2-carboxylic acid, to offer valuable comparative insights for researchers. This guide includes detailed experimental protocols for key spectroscopic techniques and summarizes quantitative data in structured tables. Furthermore, logical workflows for synthesis and analysis are visualized using the DOT language.

Introduction

This compound is a halogenated heterocyclic compound. Thiophene-based molecules are significant in medicinal chemistry and materials science. The presence of a bromine atom and a carboxylic acid group on the thiophene ring makes it a versatile building block for organic synthesis, particularly in the development of novel bioactive molecules and organic semiconductors. Accurate spectroscopic characterization is crucial for confirming the structure and purity of this and related compounds during synthesis and application.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and a closely related isomer are presented in Table 1.

Table 1: Physicochemical Properties of Bromo-methylthiophene-2-carboxylic Acid Isomers

| Property | 4-Bromo-5-methylthiophene-2-carboxylic acid |

| Molecular Formula | C₆H₅BrO₂S[1] |

| Molecular Weight | 221.07 g/mol [1] |

| CAS Number | 29421-99-6[1] |

Spectroscopic Data

Direct experimental spectroscopic data for this compound is sparse. Therefore, this section provides data for the closely related compound, 5-Bromothiophene-2-carboxylic acid, which serves as a valuable reference.

Mass Spectrometry

Mass spectrometry data for the parent compound, 5-Bromothiophene-2-carboxylic acid, is summarized in Table 2.

Table 2: Mass Spectrometry Data for 5-Bromothiophene-2-carboxylic acid

| m/z | Interpretation |

| 208 | Molecular ion peak [M+H]⁺ (with ⁸¹Br)[2] |

| 206 | Molecular ion peak [M+H]⁺ (with ⁷⁹Br)[2] |

| 191 | Fragment ion [M-OH]⁺ (with ⁸¹Br)[2] |

| 189 | Fragment ion [M-OH]⁺ (with ⁷⁹Br)[3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups present in a molecule. While a specific spectrum for this compound is not available, the expected characteristic absorption bands based on its structure are listed in Table 3. A reference spectrum for 5-Bromothiophene-2-carboxylic acid is available through various chemical suppliers.[4]

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching |

| 1680-1710 | C=O (Carboxylic Acid) | Stretching |

| 1400-1440 | C-O-H | Bending |

| 1210-1320 | C-O | Stretching |

| ~3100 | C-H (Thiophene ring) | Stretching |

| 1000-1250 | C-Br | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed structure of a molecule. Predicted ¹H NMR and ¹³C NMR chemical shifts for this compound are provided based on established principles and data from similar compounds. A ¹³C NMR spectrum for 5-Bromothiophene-2-carboxylic acid has been reported.[2]

Table 4: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H | 7.5 - 7.8 | Singlet |

| Methyl-H | 2.2 - 2.5 | Singlet |

| Carboxyl-H | 10 - 12 | Broad Singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Thiophene C-COOH | 140 - 145 |

| Thiophene C-Br | 110 - 115 |

| Thiophene C-CH₃ | 135 - 140 |

| Thiophene C-H | 130 - 135 |

| CH₃ | 14 - 18 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and validation.

Synthesis of Thiophene Carboxylic Acids

The synthesis of halogenated thiophene carboxylic acids often involves the bromination of a corresponding thiophene precursor. For instance, a common route to a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, involves the bromination of 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using bromine in chloroform and acetic acid.[5] A similar approach could be adapted for the synthesis of this compound from 4-methylthiophene-2-carboxylic acid.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: Experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS) Protocol

-

Instrumentation : An Agilent 1100 LC/MSD Trap or similar instrument can be used.

-

Ionization Mode : Electrospray Ionization (ESI) is common for such compounds.

-

Sample Preparation : The sample is dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Data Acquisition : Data is acquired in both positive and negative ion modes to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy Protocol

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent is suitable.

-

Technique : For solid samples, Attenuated Total Reflectance (ATR) or preparing a KBr pellet are common techniques.[6]

-

Sample Preparation : For ATR, a small amount of the solid sample is placed directly on the crystal. For KBr, the sample is ground with potassium bromide and pressed into a thin pellet.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation : A Varian FT-80 or a modern 300 or 500 MHz NMR spectrometer.

-

Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.

-

Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of the deuterated solvent. Tetramethylsilane (TMS) is often used as an internal standard.

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired. Additional experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

Conclusion

This technical guide has compiled the available and predicted spectroscopic data for this compound. While direct experimental data remains limited, the information provided for closely related compounds, along with detailed experimental protocols, offers a solid foundation for researchers working with this and similar molecules. The provided workflows for synthesis and analysis aim to guide researchers in their experimental design and data interpretation. As new research emerges, it is anticipated that more comprehensive spectroscopic data for the title compound will become publicly available.

References

- 1. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-thiophenecarboxylic acid(7311-63-9) IR Spectrum [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-methylthiophene-2-carboxylic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogs. This information is crucial for the structural elucidation and purity assessment of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom, the carboxylic acid group, and the methyl group on the thiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | ~11-13 | Broad Singlet | 1H | The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration. It is expected to be a broad signal that is exchangeable with D₂O. |

| H-3 | ~7.5 - 7.8 | Singlet | 1H | This proton is on the thiophene ring at the 3-position. The singlet multiplicity is due to the absence of adjacent protons for coupling. Its chemical shift is downfield due to the deshielding effect of the adjacent carboxylic acid group and the bromine atom. |

| -CH₃ | ~2.2 - 2.5 | Singlet | 3H | The methyl group protons at the 4-position are expected to appear as a sharp singlet in the aliphatic region of the spectrum. |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may affect the chemical shift of the carboxylic acid proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

The spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

-

The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 15 ppm, centered around 7-8 ppm, should be sufficient to cover all expected proton signals.

-

Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and ¹H NMR Connectivity

The following diagram illustrates the molecular structure of this compound and highlights the protons that would be observed in a ¹H NMR spectrum.

Caption: Molecular structure and key proton assignments for ¹H NMR.

Reactivity of the bromine atom in 5-Bromo-4-methylthiophene-2-carboxylic acid

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 5-Bromo-4-methylthiophene-2-carboxylic acid

Introduction

This compound is a substituted heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring functionalized with a reactive bromine atom, a methyl group, and a carboxylic acid, allows for a diverse range of chemical transformations. The reactivity of the carbon-bromine bond at the 5-position is of paramount importance, enabling the introduction of various substituents through cross-coupling and other reactions. This guide provides a comprehensive overview of the key reactions involving this bromine atom, complete with quantitative data, detailed experimental protocols, and process visualizations.

The strategic placement of the bromine atom, activated by the electron-rich thiophene ring, makes it an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures, including biaryl and aryl-heteroaryl systems, which are common motifs in pharmaceuticals and organic electronic materials.[1][2]

Caption: Chemical structure of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The general utility of these reactions stems from their mild conditions and high functional group tolerance.[2]

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C(sp²)–C(sp²) bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.[2][3][4] For this compound, the carboxylic acid group is often esterified prior to the coupling reaction to improve solubility and prevent side reactions.[2]

Caption: Diagram of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Suzuki-Miyaura Coupling Reaction Data (Data adapted from analogous 5-bromothiophene-2-carboxylate systems)

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [5] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 | [5] |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 12 | 75-85 | [2][5] |

| 4 | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | ~70 | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Adapted from studies on 5-bromothiophene-2-carboxylates[2][6])

-

Esterification: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired alcohol (e.g., 2-ethylhexanol, 1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 4-6 hours. Filter the resulting dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure to yield the ester.

-

Coupling: In a round-bottom flask, combine the 5-bromo-4-methylthiophene-2-carboxylate ester (1.0 eq), the arylboronic acid (1.5 eq), palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring progress by TLC.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methylthiophene-2-carboxylate.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.[7][8] This method is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important precursors in materials science and for further synthetic transformations.

Caption: Diagram of the Sonogashira cross-coupling reaction.

Table 2: Sonogashira Coupling Reaction Data (Data from representative protocols for aryl bromides)

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 85-95 | [5] |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | TEA/THF | 45 | 12 | 83 | [9] |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 80-90 | General Protocol |

Experimental Protocol: General Procedure for Sonogashira Coupling (Adapted from a standard procedure[5][9])

-

Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 5-bromo-4-methylthiophene-2-carboxylate ester (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Reagents: Add an anhydrous solvent such as THF, followed by a base (e.g., triethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2-1.5 eq).

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C) for 4-24 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture, filter it through a pad of celite to remove the catalyst, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction couples the aryl bromide with a primary or secondary amine, providing a powerful and general method for the synthesis of aryl amines.[11][12] This is particularly useful in drug development, where the aryl amine moiety is a common pharmacophore.

Caption: Diagram of the Buchwald-Hartwig amination reaction.

Table 3: Buchwald-Hartwig Amination Reaction Data (Data from representative protocols for aryl bromides)

| Entry | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Morpholine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Toluene | 100 | 90-98 | [12] |

| 2 | Aniline | Pd₂(dba)₃ (1.5) / BINAP (3) | NaOt-Bu | Toluene | 80 | 85-95 | [10] |

| 3 | Benzophenone Imine* | Pd(OAc)₂ (2) / XPhos (4) | KOt-Bu | Toluene | 110 | 80-90 | [12] |

*Benzophenone imine is used as an ammonia equivalent; the product is hydrolyzed to yield the primary amine.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from established methodologies[12])

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq).

-

Reagents: Add the 5-bromo-4-methylthiophene-2-carboxylate ester (1.0 eq) and the amine (1.2 eq).

-

Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

-

Workup: After cooling, dilute the mixture with ether or ethyl acetate, and filter through a plug of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the aminated product.

Halogen-Metal Exchange

Beyond palladium catalysis, the bromine atom can be replaced via halogen-metal exchange to form a potent organometallic nucleophile. Reacting this compound with a strong organolithium reagent like n-butyllithium (n-BuLi) at low temperatures results in the formation of a thienyllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 5-position.[13][14]

Caption: Halogen-metal exchange followed by electrophilic quench.

Experimental Protocol: Lithiation and Quench with an Electrophile (Adapted from a procedure for a similar substrate[13])

-

Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the halogen-metal exchange. Stir the mixture at this temperature for 30-60 minutes.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., dry carbon dioxide gas bubbled through the solution, or an aldehyde/ketone in THF) to the reaction mixture at -78 °C.

-

Warming and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via recrystallization or column chromatography.

Conclusion

The bromine atom of this compound is a key functional handle that provides access to a vast array of derivatives. Its reactivity in palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as in halogen-metal exchange reactions, makes it an exceptionally valuable building block for researchers in drug discovery and materials science. The ability to selectively functionalize the 5-position of the thiophene ring allows for the systematic modification of molecular properties, facilitating the development of novel compounds with tailored biological or physical characteristics. The protocols and data summarized in this guide serve as a foundational resource for the strategic application of this versatile reagent in complex organic synthesis.

References

- 1. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. 4-BROMO-5-METHYL-2-THIOPHENECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

The Diverse Biological Activities of Thiophene-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous compounds with a broad spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to engage in various molecular interactions have made it a focal point for the design and development of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the significant biological activities of thiophene-based compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing molecules have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5] The mechanism of their antitumor action is multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3]

Quantitative Anticancer Data

The anticancer efficacy of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of thiophene-based compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 2b | Hep3B (Liver) | 5.46 | Doxorubicin | - |

| Compound 2d | Hep3B (Liver) | 8.85 | Doxorubicin | - |

| Compound 2e | Hep3B (Liver) | 12.58 | Doxorubicin | - |

| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |

| Compound 480 | HepG2 (Liver) | 33.42 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |

| Thiophene 5 | HepG-2 (Liver) | 7.46 (µg/mL) | - | - |

| Thiophene 5 | HCT 116 (Colon) | 12.60 (µg/mL) | - | - |

Data compiled from multiple sources.[6][7][8][9]

Key Signaling Pathways in Thiophene-Mediated Anticancer Activity

Many thiophene derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. Two of the most important pathways are the PI3K/Akt and MAPK/ERK pathways, which regulate cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and growth.[1][10][11][12][13] Its aberrant activation is a common feature in many cancers.[12] Thiophene-based compounds have been developed to inhibit this pathway at various nodes.

Caption: PI3K/Akt signaling pathway and points of inhibition by thiophene derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and survival.[14] Its dysregulation is also a hallmark of many cancers. Certain thiophene derivatives have been shown to inhibit this pathway, leading to reduced cancer cell growth.[15]

Caption: MAPK/ERK signaling pathway with potential inhibition sites for thiophene compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15][17] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Procedure:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiophene-based test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the medium containing the test compound.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals completely.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Antimicrobial Activity of Thiophene Derivatives

Thiophene-based compounds have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[20] Their mechanisms of action often involve the disruption of essential cellular processes in microorganisms, such as DNA replication, cell wall synthesis, or key enzymatic activities.[21]

Quantitative Antimicrobial Data

The antimicrobial efficacy of thiophene derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The table below presents the MIC values of selected thiophene compounds against various microbial strains.

| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

| Thiophene-A | 8 | 16 | 32 | >64 |

| Thiophene-B | 4 | 8 | 16 | 32 |

| Thiophene-C | 16 | 32 | 64 | >64 |

| Compound 25 | 16 | - | - | 16 |

| Compound 26 | 16 | - | - | 16 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | NA |

| Fluconazole | NA | NA | NA | 2 |

Data compiled from multiple sources.[22] NA: Not Applicable

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

-

Well Creation:

-

Using a sterile cork borer (e.g., 6-8 mm in diameter), create wells in the agar plate.

-

-

Application of Test Compound:

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of the thiophene test compound solution (at a known concentration) into each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Caption: Experimental workflow for the agar well diffusion assay.

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[1][3] Thiophene-based compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of thiophene derivatives is frequently evaluated using the carrageenan-induced paw edema model in rodents. The efficacy is measured as the percentage of edema inhibition compared to a control group.

| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Dose (mg/kg) | Inhibition of Edema (%) |

| Compound 15 | 50 | 58.46 | Indomethacin | - | 47.73 |

| Compound 16 | - | 48.94 | Sodium Diclofenac | - | - |

| Compound 17 | - | 47.00 | Sodium Diclofenac | - | - |

| Compound 18 | - | 30.00 | - | - | - |

| Compound 4e | 100 | 91.72 | Diclofenac | 10 | 83.44 |

| Compound 4h | 100 | 91.72 | Diclofenac | 10 | 83.44 |

Data compiled from multiple sources.[10][15][17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is a standard method for screening the acute anti-inflammatory activity of new compounds.[4][11][16][20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the thiophene test compound orally or intraperitoneally at a predetermined dose.

-

Administer the vehicle (e.g., saline or a suitable solvent) to the control group and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the standard group.

-

-

Induction of Edema:

-

After a specific period (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Investigating Molecular Mechanisms: Western Blot Analysis

To elucidate the specific molecular targets and signaling pathways affected by thiophene-based compounds, Western blotting is an indispensable technique.[14] It allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms, in cell lysates.

Experimental Workflow: Western Blot for MAPK/ERK Pathway Modulation

The following diagram illustrates a typical workflow for investigating the effect of a thiophene derivative on the phosphorylation of ERK in the MAPK pathway.[14]

References

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. MAPK/ERK signaling blocks ectopic H3K9me3 heterochromatin formation to confer mesoderm and endoderm developmental competence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijbcp.com [ijbcp.com]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Emerging Potential of 5-Bromo-4-methylthiophene-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, providing the structural foundation for a vast array of therapeutic agents. Among these, thiophene-based molecules have garnered significant interest due to their versatile chemical reactivity and diverse biological activities. This technical guide delves into the potential applications of 5-Bromo-4-methylthiophene-2-carboxylic acid in medicinal chemistry. While direct experimental data on this specific molecule is nascent, its structural similarity to the well-studied 5-Bromothiophene-2-carboxylic acid allows for a robust extrapolation of its potential as a valuable building block in the synthesis of novel therapeutics. The strategic placement of the bromine atom and the carboxylic acid group on the thiophene ring provides two reactive handles for a variety of chemical modifications, making it an attractive starting point for generating diverse chemical libraries. The additional 4-methyl group can further modulate the physicochemical properties of its derivatives, potentially enhancing metabolic stability, lipophilicity, and target engagement. This guide will explore the synthetic versatility and promising pharmacological activities of derivatives of the parent compound, 5-Bromothiophene-2-carboxylic acid, to illuminate the prospective applications of its 4-methyl analog in drug development.

Synthetic Versatility: A Scaffold for Derivatization

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives. The presence of the carboxylic acid group at the 2-position and a bromine atom at the 5-position allows for orthogonal chemical modifications. The carboxylic acid can be readily converted into esters, amides, and other functional groups, while the bromine atom is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling.[1]

Key Synthetic Transformations:

-

Esterification and Amidation: The carboxylic acid moiety can be activated and reacted with various alcohols or amines to produce a library of ester and amide derivatives. This is a common strategy to improve cell permeability and modulate the pharmacokinetic profile of a lead compound.

-

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is a key functional group for carbon-carbon bond formation. Palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of arylboronic acids allows for the introduction of diverse aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this scaffold.[2]

Potential Pharmacological Applications

Based on the biological activities reported for derivatives of the closely related 5-Bromothiophene-2-carboxylic acid, the 4-methyl analog is a promising scaffold for the development of agents targeting a range of therapeutic areas.

Spasmolytic Activity

Derivatives of 5-bromothiophene-2-carboxylic acid have shown potent spasmolytic (antispasmodic) effects, suggesting their potential for the treatment of conditions like irritable bowel syndrome (IBS).[1][2] A study on a series of phenethyl 5-arylthiophene-2-carboxylates, synthesized from 5-bromothiophene-2-carboxylic acid, demonstrated complete relaxation of K+ induced contractions in isolated rat duodenum.[2] The introduction of various aryl groups via Suzuki coupling allows for the fine-tuning of this activity.

Antibacterial Activity

Thiophene-based compounds have been investigated for their antibacterial properties.[3] Notably, derivatives of 5-bromothiophene-2-carboxylic acid have demonstrated promising in vitro activity against extensively drug-resistant (XDR) Salmonella Typhi.[1] One study reported the synthesis of 2-ethylhexyl 5-arylthiophene-2-carboxylates, with one analog exhibiting superior efficacy compared to the standard antibiotic ciprofloxacin.[4] This highlights the potential of this scaffold in combating antibiotic resistance.

Quantitative Data

The following tables summarize the quantitative data available for derivatives of the parent compound, 5-Bromothiophene-2-carboxylic acid. This data provides a benchmark for the potential efficacy of derivatives of this compound.

| Compound ID | Structure | Spasmolytic Activity (EC50 in µM) [95% CI] |

| 10b | Phenethyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 2.13 [1.32–3.46] |

| 10c | Phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 3.14 [1.68–6.06] |

| 10d | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1.26 [0.64–2.67] |

| 10e | Phenethyl 5-(4-nitrophenyl)thiophene-2-carboxylate | 2.89 [2.02–4.06] |

| Table 1: Spasmolytic activity of phenethyl 5-arylthiophene-2-carboxylate derivatives on K+ (80 mM)-induced contractions in isolated rat duodenum.[2] |

| Compound ID | Structure | Antibacterial Activity (MIC in µg/mL) against XDR S. Typhi |

| 4F | 2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 |

| Ciprofloxacin | (Reference Antibiotic) | >32 |

| Ceftriaxone | (Reference Antibiotic) | >128 |

| Table 2: Minimum Inhibitory Concentration (MIC) of a 2-ethylhexyl 5-arylthiophene-2-carboxylate derivative against extensively drug-resistant (XDR) Salmonella Typhi.[4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols for the synthesis of derivatives from 5-Bromothiophene-2-carboxylic acid.

General Procedure for Esterification

To a solution of 5-bromothiophene-2-carboxylic acid in dichloromethane (DCM), an appropriate alcohol (e.g., amyl alcohol or 2-ethyl hexanol) is added.[2][4] N,N'-dicyclohexylcarbodiimide (DCC) is then added as a coupling reagent, along with a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][4] The reaction mixture is stirred at room temperature until completion. The resulting ester is then purified using appropriate chromatographic techniques.

General Procedure for Suzuki Cross-Coupling

The 5-bromo-thiophene-2-carboxylate derivative is dissolved in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[2][4] An arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate) are added to the solution.[2] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then extracted and purified by column chromatography.

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships in the derivatization of the this compound scaffold.

Conclusion and Future Directions

While direct experimental evidence for the medicinal chemistry applications of this compound is still emerging, the extensive research on its parent compound, 5-Bromothiophene-2-carboxylic acid, provides a strong foundation for its potential. The synthetic tractability of this scaffold, coupled with the demonstrated potent biological activities of its derivatives, positions this compound as a highly promising starting point for the development of novel therapeutics, particularly in the areas of gastrointestinal disorders and infectious diseases. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives of this compound to validate its inferred potential and to explore new therapeutic applications. The strategic inclusion of the 4-methyl group may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, making this an exciting area for further investigation in drug discovery.

References

- 1. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-methylthiophene-2-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 5-Bromo-4-methylthiophene-2-carboxylic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures. Furthermore, a comprehensive, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to generate quantitative data in their own laboratory settings.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents, as inferred from documented scientific literature. The compound's use in a solvent for a reaction or purification step implies at least moderate solubility under those conditions.

| Solvent | Solubility Class | Context of Use |

| Acetonitrile | Likely Soluble | Used as a solvent for synthesis.[1] |

| Hexane:Ethyl Acetate Mixtures | Likely Soluble | Used as the eluent in medium pressure liquid chromatography (MPLC) for purification, indicating solubility in this non-polar to polar solvent gradient.[1] |

| Dichloromethane (DCM) | Likely Soluble | Mentioned as a solvent for the solubilization of the compound. |

| Benzene | Likely Soluble | Used as a solvent in a reaction involving the compound.[1] |

Note: "Likely Soluble" indicates that while precise quantitative data is unavailable, the compound's successful use in the specified solvent system for synthesis or purification suggests a significant degree of dissolution.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required may vary depending on the compound and solvent.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the prepared standard solutions and the diluted sample solutions using a suitable analytical method (e.g., HPLC).

-

For HPLC analysis, inject a known volume of each standard and sample onto the column and record the peak area.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the equation of the calibration curve to determine the concentration of the diluted sample solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, highlighting the importance of solubility assessment in the overall process.

Caption: Workflow for New Compound Characterization.

This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its quantitative determination. For drug development professionals, understanding and quantifying solubility is a critical step in formulation and preclinical development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling of 5-Bromothiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 5-bromothiophene-2-carboxylic acid and its derivatives. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, which is essential in the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry and materials science.[1][2] Thiophene-containing molecules are significant pharmacophores, and this protocol offers a robust starting point for the synthesis of novel thiophene-based compounds.[3]

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[2] In this specific application, a 5-bromothiophene-2-carboxylic acid derivative is coupled with an aryl or heteroaryl boronic acid to yield the corresponding 5-arylthiophene-2-carboxylic acid derivative.

Caption: General scheme of the Suzuki cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of various 5-bromothiophene-2-carboxylic acid derivatives with different arylboronic acids. The choice of catalyst, base, and solvent system can significantly impact the reaction outcome.[1][4][5]

Table 1: Reaction Conditions for Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate [5][6]

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 71.5 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80.2 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 65 |

| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 70.2 |

Table 2: Reaction Conditions for Suzuki Coupling of Phenethyl 5-bromothiophene-2-carboxylate [5][6]

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene | 90 | 16 | 68 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene | 90 | 16 | 66 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene | 90 | 16 | 69 |

| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene | 90 | 16 | 56 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene | 90 | 16 | 55 |

| Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene | 90 | 16 | 63 |

Table 3: Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides [7]

| Arylboronic Acid/Pinacol Ester | Catalyst (mol%) | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72 |

| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 65 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 68 |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 55 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 41 |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 58 |

Experimental Protocols

The following protocols are generalized from established methods and may require optimization for specific substrates and desired outcomes.[1][6][7][8]

Protocol 1: Suzuki Coupling of Esterified 5-Bromothiophene-2-carboxylic Acid

This protocol is adapted from the synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives.[5][6]

Materials:

-

Pentyl 5-bromothiophene-2-carboxylate (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane and Water (4:1 ratio, degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add pentyl 5-bromothiophene-2-carboxylate, the corresponding arylboronic acid, and potassium phosphate.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the flask.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling for Amide Derivatives

This protocol is based on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[7]

Materials:

-

5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 eq)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a reaction vessel, combine 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the arylboronic acid/pinacol ester, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the Pd(PPh₃)₄ catalyst.

-

Add degassed 1,4-dioxane.

-

Heat the mixture to 90 °C and stir for the appropriate time (typically 12-18 hours).

-

Follow the reaction progress using TLC.

-

After cooling, dilute the mixture with an organic solvent and filter through Celite to remove the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography to obtain the desired product.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki cross-coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding the reaction mechanism.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Note: Esterification of 5-Bromo-4-methylthiophene-2-carboxylic acid using DCC and DMAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. The Steglich esterification, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method for the synthesis of esters, particularly for substrates that are sensitive to harsh acidic or basic conditions. This application note provides a detailed protocol for the esterification of 5-Bromo-4-methylthiophene-2-carboxylic acid with a generic alcohol (R-OH) using DCC and DMAP. Thiophene derivatives are important scaffolds in medicinal chemistry, and the ability to functionalize them through esterification opens avenues for creating diverse compound libraries for drug discovery.

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and N,N'-dicyclohexylurea (DCU), a byproduct that precipitates out of many common reaction solvents.

Reaction Scheme

Caption: General reaction scheme for the esterification.

Experimental Protocol

This protocol is adapted from established procedures for the esterification of similar thiophene carboxylic acids.[1]

Materials:

-

This compound

-

Alcohol (R-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per mmol of carboxylic acid).

-

Addition of Alcohol and Catalyst: To the stirred solution, add the alcohol (1.1 - 1.5 eq) followed by a catalytic amount of DMAP (0.1 - 0.2 eq).

-